

# Spectroscopic Profile of 2-hydroxy-2-methylpropanamide: A Technical Guide

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Compound of Interest		
Compound Name:	2-hydroxy-2-methylpropanamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxy-2-methylpropanamide** (CAS No. 13027-88-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of typical and predicted spectroscopic data, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

## **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-hydroxy-2-methylpropanamide**.

Table 1: 1H NMR Spectral Data (Predicted)

Functional Group	Chemical Shift (δ, ppm)
Amide Protons (-CONH <sub>2</sub> )	6.8 – 7.2
Hydroxyl Proton (-OH)	1.4 - 1.6
Methyl Protons (-CH₃)	Varies based on specific environment



Note: The chemical shifts are typical ranges and can be influenced by the solvent and concentration.

Table 2: 13C NMR Spectral Data (Predicted)

Carbon Atom	Predicted Chemical Shift (δ, ppm)
Quaternary Carbon (C-OH)	70 - 80
Methyl Carbons (-CH₃)	25 - 35
Carbonyl Carbon (C=O)	175 - 185

Note: These are predicted chemical shifts based on the chemical structure.

**Table 3: IR Absorption Data (Predicted)** 

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amide)	3400 - 3200	Strong, Broad (two bands)
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad
C-H Stretch (Alkyl)	2980 - 2850	Medium to Strong
C=O Stretch (Amide I)	1680 - 1630	Strong
N-H Bend (Amide II)	1640 - 1550	Medium
C-O Stretch (Alcohol)	1260 - 1000	Strong

Note: Predicted absorption ranges are based on typical values for primary amides and tertiary alcohols.

# **Table 4: Mass Spectrometry Data**



Parameter	Value
Molecular Formula	C4H9NO2
Molecular Weight	103.12 g/mol
Predicted Molecular Ion (M+)	m/z 103
Key Fragmentation Ions (Predicted)	m/z 88, 72, 59, 44, 43

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-hydroxy-2-methylpropanamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (e.g., -OH and -NH<sub>2</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.



- 13C NMR Acquisition:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.
  - Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Solid Sample (Nujol Mull): Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell for analysis.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm<sup>-1</sup>). Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-hydroxy-2-methylpropanamide.



## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

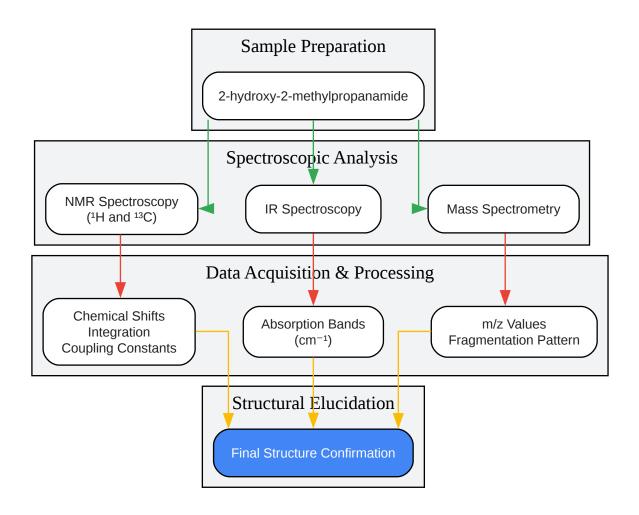
#### Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
  - For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## **Visualizations**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-hydroxy-2-methylpropanamide**.





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Caption: Workflow for Spectroscopic Analysis.

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